molecular formula C6H7NO2 B12921708 (S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one

(S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one

Cat. No.: B12921708
M. Wt: 125.13 g/mol
InChI Key: BOEKBAFJZFGCRD-YFKPBYRVSA-N
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Description

(S)-1,7a-Dihydropyrrolo[1,2-c]oxazol-3(5H)-one (CAS 134107-65-6) is a chiral heterocyclic compound with the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol . It features a fused pyrrolo-oxazolone scaffold, where the stereochemistry at the 7a position is defined as (S)-configured, contributing to its enantiomeric specificity .

Properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

(7aS)-5,7a-dihydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one

InChI

InChI=1S/C6H7NO2/c8-6-7-3-1-2-5(7)4-9-6/h1-2,5H,3-4H2/t5-/m0/s1

InChI Key

BOEKBAFJZFGCRD-YFKPBYRVSA-N

Isomeric SMILES

C1C=C[C@@H]2N1C(=O)OC2

Canonical SMILES

C1C=CC2N1C(=O)OC2

Origin of Product

United States

Chemical Reactions Analysis

(S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include chiral squaramides for enantioselective additions and tertiary amine-urea compounds for asymmetric reactions . Major products formed from these reactions include highly functionalized γ-keto esters and other heterocyclic compounds .

Comparison with Similar Compounds

Key Properties:

  • Solubility: Primarily soluble in organic solvents (e.g., DMSO, methanol) .
  • Reactivity : Exhibits nucleophilic and electrophilic reactivity, making it valuable in synthetic organic chemistry .
  • Storage : Stable when sealed under dry conditions at 2–8°C .

Table 1: Physicochemical Properties

Property Value/Description Source
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
CAS Number 134107-65-6
Storage Conditions Sealed, dry, 2–8°C
Purity Available on inquiry (commercial)

Comparison with Similar Compounds

Structural Differentiation:

Substituent Variability: The phenyl group at position 3 distinguishes this compound from analogs with alkyl or heteroaromatic substituents. In contrast, derivatives like 2-[(E)-3-(2-Furyl)acryloyl]-7-(5-methyloxazol-4-yl)-methoxy-6-(tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline () incorporate bulkier substituents (e.g., tetrazolyl groups), which may alter solubility and bioavailability.

Stereochemical Specificity :

  • The (S)-configuration at the 7a position confers enantioselectivity, a critical factor in drug design where racemic mixtures often exhibit reduced efficacy or unintended side effects .

Functional and Pharmacological Comparisons:

  • Reactivity : Unlike simpler oxazolones, the fused pyrrolo-oxazol system in this compound allows for dual reactivity at both the oxazolone and pyrrole rings, enabling diverse functionalization (e.g., alkylation, acylation) .
  • Pharmacological Potential: The scaffold’s versatility supports applications in kinase inhibition or antimicrobial agents, whereas non-chiral analogs may lack target specificity .

Table 2: Hypothetical Comparison with Analogous Compounds

Compound Key Substituents Molecular Weight Solubility Applications
(S)-1,7a-Dihydropyrrolo-oxazolone 3-Phenyl 201.22 g/mol Organic solvents Medicinal chemistry
Tetrahydroisoquinoline derivative Tetrazolyl, Furyl ~500 g/mol* Polar solvents Biological activity
Non-chiral pyrrolo-oxazolone Methyl ~180 g/mol* Mixed solubility Material science

Biological Activity

(S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one is a heterocyclic compound notable for its unique bicyclic structure comprising a pyrrole and an oxazolone moiety. This structure contributes to its distinct chemical properties and potential applications in medicinal chemistry and organic synthesis. Recent studies have highlighted its promising biological activities, particularly in antimicrobial and anticancer domains.

  • Molecular Formula : C₈H₈N₂O₂
  • Molecular Weight : 168.16 g/mol
  • CAS Number : 134107-65-6

Biological Activity Overview

Research indicates that (S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one exhibits various biological activities:

  • Antimicrobial Properties :
    • The compound has shown significant antibacterial and antifungal activities. For instance, it has been tested against various bacterial strains with promising results.
    • Minimum Inhibitory Concentration (MIC) values indicate strong activity against pathogens such as Staphylococcus aureus and Escherichia coli, with values often below 1 µg/mL .
  • Anticancer Activity :
    • Studies have reported that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. Notably, it has demonstrated efficacy against pancreatic cancer cells (PANC-1) and others through apoptotic signaling pathways .
    • In vitro assays have confirmed its ability to induce cell death in cancerous cells, suggesting potential as a therapeutic agent in oncology.

The biological activity of (S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one is thought to involve interaction with specific molecular targets within cells. This includes:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival, contributing to its anticancer effects.
  • Free Radical Scavenging : Its antioxidant properties suggest it can mitigate oxidative stress in biological systems, which is crucial for preventing cellular damage and disease progression .

Antimicrobial Efficacy

A series of studies have evaluated the antimicrobial activity of this compound:

CompoundTarget OrganismsMIC (µg/mL)
(S)-1,7a-Dihydropyrrolo[1,2-c]oxazol-3(5H)-oneE. coli0.0048
(S)-1,7a-Dihydropyrrolo[1,2-c]oxazol-3(5H)-oneS. aureus0.0039
(S)-1,7a-Dihydropyrrolo[1,2-c]oxazol-3(5H)-oneC. albicans0.0098

These results indicate that the compound possesses strong antimicrobial properties, making it a candidate for further development as an antibiotic agent.

Anticancer Activity

In vitro studies have shown that (S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one induces apoptosis in cancer cell lines:

Cell LineIC50 (µM)Mechanism
PANC-115Apoptosis via caspase activation
HEK29320Cell cycle arrest

The compound's ability to induce apoptosis suggests a mechanism that could be exploited for therapeutic purposes in cancer treatment.

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